An In-Depth Technical Guide to 2-Bromothieno[3,2-c]pyridine
An In-Depth Technical Guide to 2-Bromothieno[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromothieno[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes relevant information on closely related thienopyridine derivatives to offer a broader context for its potential properties and applications.
Core Compound Identification
CAS Number: 94226-20-7
Physicochemical Properties
| Property | 2-Bromothieno[3,2-c]pyridine | 3-Bromothieno[2,3-b]pyridine (for comparison) |
| Molecular Formula | C₇H₄BrNS | C₇H₄BrNS |
| Molecular Weight | 214.08 g/mol | 214.08 g/mol |
| Appearance | Solid (predicted) | - |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 299.8°C at 760 mmHg |
| Density | Data not available | 1.748 g/cm³ |
| Flash Point | Data not available | 135.1°C |
| Solubility | Data not available | Data not available |
| Purity | Typically available at ≥98% | - |
| Storage | Ambient temperature | - |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 2-Bromothieno[3,2-c]pyridine is not explicitly described in publicly available literature. However, based on general synthetic strategies for related brominated thienopyridines, a plausible synthetic route can be proposed. The following is a representative protocol adapted from methodologies for similar compounds.
Proposed Synthetic Route: Bromination of Thieno[3,2-c]pyridine
This proposed method involves the direct bromination of the parent heterocycle, thieno[3,2-c]pyridine. The regioselectivity of the bromination would be a critical factor to consider and optimize.
Materials:
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Thieno[3,2-c]pyridine
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N-Bromosuccinimide (NBS)
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Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
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Stirring apparatus
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Reaction vessel
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Purification setup (e.g., column chromatography)
Procedure:
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Reaction Setup: In a clean, dry reaction vessel, dissolve thieno[3,2-c]pyridine in a suitable solvent such as DMF or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Slowly add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the stirred solution at room temperature. The reaction may be cooled in an ice bath to control any exotherm.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Once the reaction is complete, quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.
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Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate 2-Bromothieno[3,2-c]pyridine.
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Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development and Biological Activity
The thienopyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing a wide range of biological activities. While the specific biological targets of 2-Bromothieno[3,2-c]pyridine have not been extensively reported, the activities of related compounds suggest its potential in several therapeutic areas.
Anticancer Potential
Thienopyridine derivatives have been widely investigated as anticancer agents. Their mechanisms of action often involve the inhibition of key signaling molecules in cancer progression.
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Kinase Inhibition: Many thienopyridines act as kinase inhibitors. For example, derivatives of the related thieno[2,3-b]pyridine have shown inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[1] The general mechanism involves the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
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Tubulin Polymerization Inhibition: Some thienopyridines have been found to interact with the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
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Multi-Targeting Activity: Thieno[2,3-b]pyridines have been identified as multi-targeting agents, inhibiting several proteins involved in tumorigenesis, including phospholipase C delta 1/3 (PLCδ1/3) and copper-trafficking antioxidant 1 (ATOX1).[2]
Potassium Channel Inhibition
Thieno[3,2-c]pyridine derivatives have been investigated as potassium channel inhibitors, which have therapeutic potential in the treatment of arrhythmias and autoimmune diseases.[3]
General Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of a compound like 2-Bromothieno[3,2-c]pyridine in a drug discovery context.
